Product packaging for Fluorescein-azide(Cat. No.:CAS No. 1204815-86-0)

Fluorescein-azide

Cat. No.: B1466869
CAS No.: 1204815-86-0
M. Wt: 444.4 g/mol
InChI Key: DJFJQDSVINRLOC-UHFFFAOYSA-N
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Description

Contextualization within Fluorescent Probe Design and Development

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. In chemical biology, these probes are indispensable tools for visualizing and tracking biomolecules and processes within living systems. jst.go.jpacs.org The design of an effective fluorescent probe hinges on several key principles, including high sensitivity and selectivity for its target, stability under physiological conditions, and minimal perturbation of the biological system under study. mdpi.comescholarship.org

A typical small-molecule fluorescent probe consists of a fluorophore, which is the light-emitting component, and a recognition group that selectively interacts with the target analyte. Fluorescein (B123965) is a widely used fluorophore scaffold due to its high quantum yield and bright green emission. researchgate.net However, to be useful as a probe, its fluorescence is often modulated. The introduction of specific functional groups can render the fluorophore "off" until a reaction with a target molecule "turns it on". jst.go.jp Fluorescein-azide is a prime example of this design principle, where the fluorescein core is modified with an azide (B81097) group. This modification often quenches the fluorescence of the fluorescein scaffold. rsc.org The azide group serves as a latent reactive handle that, upon reacting, restores the fluorophore's bright emission. rsc.orgmdpi.com

Evolution and Impact of Bioorthogonal Chemistry in Molecular Sciences

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgacs.org Coined in 2003, this field has provided powerful tools for studying biomolecules in their natural environments. wikipedia.org The core requirement for a bioorthogonal reaction is that the reacting partners must be mutually reactive only with each other, while remaining inert to the vast array of functional groups present in a cell, such as amines, thiols, and hydroxyls. wikipedia.orgacs.org

The field was initiated with the development of the Staudinger ligation, a reaction between an azide and a modified phosphine. wikipedia.orgacs.orgnih.gov However, the most transformative development has been "click chemistry," a concept introduced by K. Barry Sharpless and colleagues. wikipedia.org Click reactions are characterized by their high yields, stereospecificity, and simple, benign reaction conditions (often in water). wikipedia.orgpcbiochemres.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which rapidly and efficiently joins a molecule containing an azide with one containing a terminal alkyne to form a stable triazole linkage. wikipedia.orgnih.gov To overcome the cytotoxicity of the copper catalyst in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which uses a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst. wikipedia.orgnih.gov These bioorthogonal reactions have revolutionized the ability to label and visualize proteins, glycans, lipids, and nucleic acids in living cells and organisms. nih.govnih.govmdpi.com

Significance of this compound as a Foundational Bioorthogonal Fluorogenic Probe

This compound stands at the intersection of fluorescent probe design and bioorthogonal chemistry, serving as a foundational tool for biological research. baseclick.eu Its significance lies in its dual nature: it is both bioorthogonal, due to the azide group, and fluorogenic, meaning its fluorescence is significantly enhanced upon reaction. rsc.orgnih.gov

The azide group on the fluorescein molecule typically acts as a fluorescence quencher through a process like photoinduced electron transfer (PET). nih.govresearchgate.net This means that in its unreacted state, this compound is weakly fluorescent. rsc.org When it participates in a bioorthogonal reaction, such as a CuAAC or SPAAC reaction with an alkyne-modified biomolecule, the azide is converted into a triazole. nih.govresearchgate.net This chemical transformation eliminates the quenching effect, leading to a dramatic increase in fluorescence intensity—a "turn-on" response. rsc.orgnih.gov

This fluorogenic property is highly advantageous for bioimaging because it allows for the detection of labeled molecules with a high signal-to-noise ratio, as the background fluorescence from unreacted probes is minimal. nih.govcapes.gov.br This eliminates the need for washing steps to remove excess probes, enabling real-time imaging of dynamic processes in living cells. nih.govacs.org The rational design of such probes has been advanced by computational methods that can predict the fluorescence quantum yield of different azidofluorescein (B1206550) derivatives before and after the click reaction. nih.govacs.orgacs.org

This compound and its derivatives are used to label a wide array of biomolecules that have been metabolically or synthetically functionalized with alkyne groups, including proteins, cellular DNA, and phospholipids (B1166683). nih.govresearchgate.net Its spectral properties are well-characterized and compatible with standard fluorescence microscopy setups. baseclick.eu

Photophysical Properties of 6-FAM Azide

Property Value Conditions
Molecular Weight 458.43 g/mol N/A
Appearance Yellow to orange solid N/A
Max. Excitation (λex) 496 nm 50 mM PBS, pH 9
Max. Emission (λem) 516 nm 50 mM PBS, pH 9
Molar Absorptivity (ε) 83,000 cm⁻¹M⁻¹ 50 mM PBS, pH 9

| Solubility | DMSO, DMF, MeOH | N/A |

This table summarizes key properties of a common isomer of this compound, 6-FAM azide. Data sourced from baseclick.eu.

Common Bioorthogonal Reactions Involving Azides

Reaction Name Reactants Key Features
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne High efficiency and speed; requires a copper(I) catalyst. wikipedia.orgnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Cyclooctyne Catalyst-free, ideal for live-cell imaging; avoids copper cytotoxicity. wikipedia.orgnih.gov

| Staudinger Ligation | Azide + Triarylphosphine | The first bioorthogonal reaction developed; has been largely superseded by click chemistry due to slower kinetics. wikipedia.orgnih.gov |

This table outlines the primary bioorthogonal reactions where this compound can be utilized.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H16N4O6 B1466869 Fluorescein-azide CAS No. 1204815-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azido-N-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O6/c24-27-25-8-7-21(30)26-12-1-4-15-18(9-12)23(33-22(15)31)16-5-2-13(28)10-19(16)32-20-11-14(29)3-6-17(20)23/h1-6,9-11,28-29H,7-8H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFJQDSVINRLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies of Fluorescein Azide

Established Synthetic Pathways for Fluorescein-azide Synthesis

The preparation of this compound often involves multi-step procedures, starting from common fluorescein (B123965) precursors. These methods have been refined to improve yields and allow for the synthesis of specific isomers and derivatives with controlled reactivity.

Multi-Stage Reaction Protocols for this compound Isomers

The synthesis of this compound isomers is typically a multi-stage process that begins with the condensation of resorcinol (B1680541) and trimellitic anhydride (B1165640). This initial reaction produces a mixture of 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein (B556484) isomers. iscientific.org A common route to this compound involves the conversion of the carboxylic acid function of these isomers into an azide (B81097).

One established protocol involves a six-stage synthesis to produce diacetyl N-(4-azidobutyl)-fluoresceine-5(6)-carboxamide, starting from resorcinol and trimellitic acid anhydride. iscientific.orgnih.gov Another method describes the synthesis of 5-azidofluorescein from 5-aminomethyl fluorescein. This process involves the diazotization of the amino group, followed by a reaction with sodium azide. glenresearch.com

A general synthetic scheme starting from carboxyfluorescein involves the activation of the carboxylic acid, followed by reaction with an azide source. For instance, 5(6)-carboxyfluorescein (B613776) can be converted to its corresponding acyl azide. The synthesis often yields a mixture of the 5- and 6-isomers due to the initial non-regioselective condensation reaction.

Regioselective Synthesis of this compound Derivatives

Achieving regioselectivity in the synthesis of this compound derivatives is crucial for applications where a specific attachment point on the fluorescein core is required. The primary challenge lies in the separation of the initial 5- and 6-carboxyfluorescein isomers, which have nearly identical spectral and chemical properties.

Direct regioselective synthesis of a specific this compound isomer is difficult. Therefore, the strategy typically involves the separation of the carboxyfluorescein precursors first, followed by the conversion of the purified isomer to the corresponding azide. Several methods have been developed for the separation of 5- and 6-carboxyfluorescein:

Crystallization of Methane (B114726) Sulfonate Salts: A mixture of 5(6)-carboxyfluorescein can be treated with methanesulfonic acid to form their respective methane sulfonate salts. The 5-carboxyfluorescein methane sulfonate can be selectively crystallized from a mixture of hexane (B92381) and methanol (B129727). iscientific.org

Separation of Dipivalate Esters: The 5- and 6-carboxyfluorescein isomers can be converted to their dipivalate esters. The 6-carboxyfluorescein dipivalate can be isolated as its diisopropylamine (B44863) salt, which facilitates separation. nih.gov Furthermore, the pentafluorophenyl esters of 5- and 6-carboxyfluorescein-3',6'-O-dipivalate are separable by column chromatography in multigram quantities. nih.gov

Once the pure 5- or 6-carboxyfluorescein isomer is obtained, it can be converted to the corresponding isomerically pure this compound. For example, 6-FAM azide is a commercially available, purified single isomer of carboxyfluorescein azide. beilstein-journals.org

Precursor CompoundSeparation MethodResulting Isomer
5(6)-CarboxyfluoresceinCrystallization of methane sulfonate salts5-Carboxyfluorescein
5(6)-Carboxyfluorescein DipivalateIsolation as diisopropylamine salt6-Carboxyfluorescein Dipivalate
5(6)-Carboxyfluorescein-3',6'-O-dipivalate Pentafluorophenyl EsterColumn chromatographySeparated 5- and 6-isomers

Preparation of Acylated this compound Analogs for Controlled Reactivity

Acylation of the hydroxyl groups of this compound is a common strategy to modulate its properties. The resulting acylated analogs, such as diacetylated fluorescein-azides, exhibit altered reactivity and solubility, which can be advantageous in certain applications. iscientific.orgnih.gov

The diacetate groups serve two primary functions:

Enhanced Cell Permeability: The acetyl groups mask the polar hydroxyl groups, increasing the lipophilicity of the molecule and facilitating its passage across cell membranes.

Controlled Reactivity and Fluorescence: The acylated form is often non-fluorescent or has reduced fluorescence. Upon entry into cells, intracellular esterases can hydrolyze the acetate (B1210297) groups, restoring the fluorescence of the fluorescein core. This "turn-on" mechanism is useful for reducing background signals in imaging applications. nih.gov

The synthesis of acylated this compound analogs typically involves the reaction of the parent this compound with an acylating agent like acetic anhydride. iscientific.orgglenresearch.com For example, the synthesis of diacetyl N-(4-azidobutyl)-fluorescein-5(6)-carboxamide was performed to improve its solubility in organic solvents for subsequent "click" modifications under "soft" conditions. iscientific.orgnih.gov Similarly, fluorescein-5-carbonyl azide is often prepared as its diacetate derivative to control its reactivity. nih.gov

Acylated this compound AnalogPurpose of Acylation
Diacetyl N-(4-azidobutyl)-fluoresceine-5(6)-carboxamideImproved solubility in organic solvents
Fluorescein-5-carbonyl azide, diacetateEnhanced cell permeability and controlled reactivity

Advanced Functionalization Approaches for Tailored Properties

To expand the utility of this compound, advanced functionalization strategies have been developed. These approaches aim to incorporate additional functionalities that can enhance its performance in specific applications, such as improving reaction kinetics or creating complex molecular architectures.

Incorporation of Copper-Chelating Moieties in this compound Conjugates

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry. The efficiency of this reaction can be significantly enhanced by the presence of copper-chelating ligands. Incorporating a copper-chelating moiety directly into the this compound molecule can accelerate the reaction, especially under dilute conditions or in complex biological media. rsc.orgnih.gov

This strategy involves designing azide-containing molecules that can form stable complexes with copper(I) ions. For instance, azides bearing pyridine (B92270) groups, such as picolyl azides, have been shown to accelerate CuAAC reactions. rsc.org The chelating group helps to localize the copper catalyst near the azide, promoting the formation of the triazole product.

While specific examples of this compound with an integrated copper-chelating moiety are not extensively detailed in the literature, the principle has been demonstrated with other fluorophores. In some cases, the fluorophore itself can act as a copper-chelating agent, playing a dual role as both the reporter and a catalyst promoter. mdpi.comnih.gov This approach, termed fluorophore-assisted click chemistry, can lead to more compact and efficient labeling reagents. pnas.org The development of this compound derivatives with built-in copper-chelating functionalities represents a promising direction for creating highly reactive probes for bioorthogonal labeling.

Dendritic Architectures Incorporating this compound Units

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The incorporation of this compound units into dendritic architectures allows for the creation of multivalent and highly fluorescent probes. mdpi.comrsc.org These structures can offer amplified signals in detection assays and can be functionalized with multiple copies of a targeting ligand.

The synthesis of fluorescein-containing dendrimers often utilizes click chemistry. A common approach involves the reaction of a dendron or a core molecule functionalized with alkyne groups with a this compound derivative. mdpi.com This modular approach allows for the precise control over the number and placement of the fluorescein units within the dendritic structure.

Design and Synthesis of Amphiphilic Fluorescein Triazoles

The synthesis of amphiphilic fluorescein triazoles leverages the robust and versatile copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. mdpi.com The design strategy involves combining the hydrophobic fluorescein core with hydrophilic moieties via a stable triazole linker to impart amphiphilic properties. These properties are crucial for applications such as forming organized structures like micelles in aqueous media, which can enhance photocatalytic efficiency. researchgate.net

The synthetic process typically begins with the functionalization of fluorescein. In one reported method, fluorescein is reacted with an excess of propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) to produce a fluorescein dipropargyl ester in high yield (98%). mdpi.com This introduces the necessary alkyne groups onto the fluorescein scaffold.

The subsequent and key step is the CuAAC reaction, where the alkyne-functionalized fluorescein is reacted with an appropriate azide. To create amphiphilic structures, azides containing hydrophilic groups, such as N,N-dimethylaminopropyl azide, are used. mdpi.comresearchgate.net This cycloaddition reaction yields 1,4-disubstituted triazole derivatives of fluorescein. Further derivatization, such as quaternization of the amino groups with alkyl halides (e.g., methyl iodide or tetradecyl iodide), can be performed to produce their ammonium (B1175870) salts, enhancing the amphiphilic character. researchgate.net The synthesis of these triazole derivatives and their subsequent salts has been achieved with good to excellent yields, typically ranging from 74–85%. mdpi.comresearchgate.net

These amphiphilic compounds form stable aggregates in solution at concentrations above their critical aggregation concentration (CAC), which has been estimated to be in the range of 0.28–1.43 mM. mdpi.comresearchgate.net The resulting aggregates have been measured to be between 165 to 202 nm in size. mdpi.comresearchgate.net

Table 1: Synthesis and Properties of Amphiphilic Fluorescein Triazoles

This interactive table summarizes the research findings on the synthesis and properties of various fluorescein triazole derivatives.

Compound TypeSynthetic MethodYield (%)Critical Aggregation Concentration (CAC) (mM)Aggregate Size (nm)Relative Quantum Yield (%)
Fluorescein Triazole DerivativesCuAAC Reaction74-850.28-1.43165-2025-24
Ammonium Salt DerivativesQuaternization74-850.28-1.43165-2025-24

Optimization of Synthetic Yields and Purification Methodologies

Optimizing the synthesis and purification of this compound and its derivatives is critical for obtaining high-purity materials suitable for subsequent applications like click chemistry. Challenges in the synthesis often relate to the poor solubility of fluorescein intermediates and the formation of isomeric mixtures. ucj.org.uaiscientific.org

A significant challenge in synthesizing derivatives like N-(4-azidobutyl)-fluorescein-5(6)-carboxamide is the low solubility of the fluorescein-carboxamide intermediate in common organic solvents. ucj.org.ua This insolubility complicates subsequent modification reactions and purification. To overcome this, an optimized protocol involves the acetylation of the hydroxyl groups on the fluorescein core. ucj.org.ua The resulting diacetylated analogue, diacetyl N-(4-azidobutyl)-fluoresceine-5(6)-carboxamide, exhibits improved solubility, which allows for modification reactions under "soft" conditions and facilitates more effective isolation and purification procedures. ucj.org.ua This multi-stage approach, starting from resorcinol and trimellitic acid anhydride, has been developed as a reliable and effective method to increase the yields of both final and intermediate compounds. ucj.org.ua

Another area of optimization concerns the initial synthesis of the fluorescein core itself. The traditional method involving the reaction of phthalic anhydride and resorcinol with a zinc chloride (ZnCl₂) catalyst requires high temperatures (170-180°C), which can lead to material loss through sublimation in small-scale reactions. iscientific.org A more efficient method uses methane-sulfonic acid, which acts as both the solvent and the acid catalyst, providing better yields under milder conditions. iscientific.org

Purification strategies must also address the common issue of isomeric products. The synthesis of carboxyfluorescein typically results in an equimolar mixture of 5- and 6-carboxyfluorescein isomers, which have nearly identical spectral properties, making their separation by standard crystallization or precipitation difficult. For applications where isomer specificity is not critical, the mixed isomers can be used directly. However, for applications requiring pure isomers, fractional crystallization of intermediates can be employed to separate the regioisomers before they are converted into the final product. iscientific.org During synthesis involving acetylated intermediates, care must be taken to avoid hydrolysis of the acetyl groups, which can lead to the formation of by-products and complicate purification. rsc.org

Table 2: Comparison of Synthetic Methodologies for Fluorescein Core Synthesis

This interactive table compares catalyst systems for the synthesis of the fluorescein core, highlighting the impact on reaction conditions and yield.

CatalystTemperatureConditionsReported Outcome
Zinc Chloride (ZnCl₂)170-180°CHigh Temperature, MeltNot ideal for small scale due to sublimation loss. iscientific.org
Methane-sulfonic acidMilderActs as solvent and catalystResults in a better yield under milder conditions. iscientific.org

Advanced Spectroscopic and Mechanistic Investigations of Fluorescein Azide and Its Reaction Products

Theoretical and Computational Analyses of Fluorescence Modulation

Photoinduced Electron Transfer (PeT) Mechanisms in Fluorescein-azide Probes

This compound probes operate on the principle of fluorescence quenching and subsequent restoration, a process governed by photoinduced electron transfer (PeT). In its native state, the this compound molecule is non-fluorescent or weakly fluorescent. This is because upon excitation of the fluorescein (B123965) fluorophore, an electron is transferred from the electron-rich azide (B81097) group to the excited fluorophore, a process that quenches its fluorescence. mdpi.comnih.gov This PeT mechanism is a through-space interaction where the azide group and the fluorophore are electronically decoupled in the ground state. nih.gov The efficiency of this quenching process is dependent on the Gibbs free energy of the electron transfer, which is influenced by factors such as the distance between the donor (azide) and acceptor (fluorophore) and the surrounding solvent environment. researchgate.net

The fundamental design of these probes follows a "fluorophore-spacer-receptor" model, where the fluorescein acts as the fluorophore and the azide functions as the receptor for a specific chemical reaction. almacgroup.com The lone pair of electrons on the azide group is responsible for the quenching via PeT. nih.gov When the this compound probe reacts, for instance, in a click chemistry reaction with an alkyne, the azide is converted into a triazole. nih.gov This transformation eliminates the electron-donating ability of the azide group, thereby inhibiting the PeT process and restoring the fluorescence of the fluorescein core. nih.govnih.gov The absorption spectra of these compounds often remain constant during this transformation, which is a characteristic feature consistent with a PeT mechanism. nih.gov

Theoretical models, such as the Rehm-Weller equation, are used to describe the thermodynamics of the PeT process. researchgate.net These models help in the rational design of PeT-based probes by predicting the feasibility of the electron transfer based on the oxidation potential of the donor (azide moiety) and the reduction potential and excited-state energy of the acceptor (fluorescein). The directionality of the PeT process is also a critical consideration in probe design. researchgate.net

Density Functional Theory (DFT) Calculations for Fluorescence Quantum Yield Prediction

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting the photophysical properties of fluorescent probes, including this compound. ncl.ac.ukresearchgate.net These methods are instrumental in understanding and predicting the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. ncl.ac.ukchemrxiv.org For this compound and its reaction products, DFT calculations can elucidate the changes in electronic structure that lead to fluorescence quenching and restoration.

The prediction of fluorescence quantum yields from first principles is a significant challenge, but computational approaches based on the harmonic approximation have been developed to estimate radiative and non-radiative rates. d-nb.info DFT calculations are used to optimize the molecular structures in both the ground (S0) and the first excited (S1) states. researchgate.net The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. In the case of this compound, the HOMO is typically localized on the azide-containing moiety, while the LUMO is on the fluorescein core. This arrangement facilitates the PeT process.

Upon conversion of the azide to a triazole, DFT calculations show a significant lowering of the HOMO energy level of the aryl moiety. nih.gov This change increases the energy gap between the donor and acceptor orbitals, making the PeT process energetically unfavorable and thus restoring fluorescence. nih.gov

Researchers utilize various functionals, such as B3LYP and PBE0, in combination with appropriate basis sets to perform these calculations. researchgate.netmdpi.com The choice of functional can influence the accuracy of the predicted absorption and fluorescence spectra. researchgate.net Polarizable continuum models (PCM) are often employed to simulate the effects of the solvent environment on the photophysical properties. d-nb.info

Computational MethodProperty PredictedRelevance to this compound
DFT/TD-DFTGround and Excited State Geometries, HOMO/LUMO EnergiesProvides insights into the electronic structure and the feasibility of PeT.
Harmonic Approximation Models (AS, AH, VG)Radiative and Non-radiative RatesUsed to estimate the fluorescence quantum yield.
PCMSolvent EffectsAccounts for the influence of the surrounding medium on spectroscopic properties.

Quantum Mechanical Characterization of S0 ↔ S1 Transitions and Oscillator Strengths

Quantum mechanical calculations are crucial for characterizing the electronic transitions between the ground state (S0) and the first excited singlet state (S1) in this compound and its derivatives. scribd.com A key parameter in this characterization is the oscillator strength (f), which is a dimensionless quantity that expresses the probability of a particular electronic transition. researchgate.netufg.br A higher oscillator strength corresponds to a more intense absorption and emission.

In the non-fluorescent this compound, the S0 ↔ S1 transition has a very low oscillator strength, contributing to its lack of significant fluorescence. However, upon reaction and formation of the triazole conjugate, the electronic structure of the molecule is altered, leading to a substantial increase in the oscillator strength of the S0 ↔ S1 transition. scribd.com This increased probability of the radiative transition is a primary reason for the observed fluorescence "turn-on" effect.

Quantum mechanical calculations, often performed using methods like TD-DFT, can predict the transition energies and oscillator strengths for both the azide and triazole forms of the fluorescein probe. scribd.comresearchgate.net These calculations reveal that the symmetry of the molecule plays a significant role. For instance, in some fluorogenic probes, the starting material may have a planar, symmetric structure, while the cycloaddition product is non-planar and has broken symmetry, leading to large differences in the oscillator strengths of the S0 ↔ S1 transitions. scribd.com

The Franck-Condon principle is a fundamental concept in understanding the intensities of vibronic transitions. ufg.br It states that electronic transitions are most likely to occur without changes in the nuclear geometry. Quantum mechanical calculations can model the potential energy surfaces of the ground and excited states, providing a detailed picture of the vertical transitions and the resulting absorption and emission spectra.

Fluorescence "Turn-On" Dynamics and Mechanisms in Conjugates

Azide-Mediated Fluorescence Quenching and Restoration upon Triazole Formation

The "turn-on" fluorescence of this compound probes is a direct consequence of the chemical transformation of the azide group. nih.govnih.gov In the initial state, the azide group acts as an efficient fluorescence quencher through the PeT mechanism. espublisher.comresearchgate.netrsc.org The electron-rich nature of the azide facilitates the transfer of an electron to the photoexcited fluorescein core, providing a non-radiative pathway for the excited state to relax back to the ground state, thus preventing the emission of a photon. espublisher.com

The restoration of fluorescence occurs upon the conversion of the azide to a triazole ring, typically through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgsoton.ac.uk The formation of the triazole ring significantly alters the electronic properties of the quenching unit. The resulting triazole is less electron-donating than the azide, which inhibits the PeT process. researchgate.net This blockage of the non-radiative decay pathway allows the excited fluorescein to return to the ground state via the radiative pathway, resulting in a strong fluorescent signal. almacgroup.com

The efficiency of this "turn-on" mechanism can be substantial, with fluorescence enhancements of over 100-fold being reported for some probes. scribd.com This high contrast between the "off" and "on" states makes this compound and similar probes highly valuable for bioorthogonal labeling and imaging applications, as they allow for the detection of target molecules with high sensitivity and low background signal. nih.govacs.org

Probe StateChemical GroupFluorescence StateGoverning Mechanism
InitialAzideQuenched ("Off")Photoinduced Electron Transfer (PeT)
FinalTriazoleFluorescent ("On")Inhibition of PeT

Electronic Structural Changes Driving Fluorescence Enhancement

The enhancement of fluorescence in this compound conjugates upon triazole formation is driven by fundamental changes in the electronic structure of the molecule. espublisher.com As established, the quenching in the azide form is due to PeT from the azide moiety to the excited fluorescein core. This process is energetically favorable because the HOMO of the molecule is localized on the azide-containing part, and its energy is sufficiently high to allow for electron transfer to the excited state of the fluorescein.

The formation of the triazole ring through cycloaddition leads to a significant stabilization (lowering of energy) of the HOMO. nih.gov This increased energy gap between the HOMO and the LUMO (which is primarily located on the fluorescein) makes the PeT process energetically unfavorable. Consequently, the non-radiative quenching pathway is effectively shut down.

This change in the electronic landscape means that upon photoexcitation, the molecule is much more likely to relax to the ground state through the emission of a photon, leading to a dramatic increase in the fluorescence quantum yield. rsc.orgutah.edu Theoretical calculations, particularly DFT, have been instrumental in mapping these electronic structural changes and confirming that the lowering of the HOMO energy level is the primary driver for the observed fluorescence enhancement. nih.gov

Intermolecular and Intramolecular Excitation Energy Transfer Phenomena

Excitation energy transfer (EET) is a fundamental photophysical process where an excited-state molecule (the donor) transfers its electronic excitation energy to another molecule (the acceptor). This transfer can occur between separate molecules (intermolecular) or within different parts of the same molecule (intramolecular). In the context of this compound and its reaction products, both types of energy transfer are pivotal, underpinning their application in bio-sensing and imaging. The mechanisms often involve Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET), or energy transfer to a non-fluorescent quencher.

Intermolecular Excitation Energy Transfer

Intermolecular energy transfer involving fluorescein derivatives often utilizes the principles of FRET. FRET is a non-radiative energy transfer mechanism that occurs through long-range dipole-dipole coupling between a donor and an acceptor. aatbio.com The efficiency of this process is acutely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, and requires significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. aatbio.comdtic.mil

Fluorescein and its derivatives are commonly employed as FRET donors due to their high extinction coefficients and fluorescence quantum yields. rsc.org For instance, the fluorescein-tetramethylrhodamine pair is a well-established FRET system. aatbio.com In such a setup, excitation of the fluorescein donor can lead to emission from the rhodamine acceptor if they are in close proximity, a phenomenon used to probe molecular interactions. aatbio.comdtic.mil

Beyond classic FRET pairs, fluorescein can act as a photosensitizer, initiating chemical reactions through intermolecular energy transfer. Studies have shown that organic dyes like fluorescein can photocatalytically activate aryl azides. researchgate.net In this process, the excited triplet state of the dye transfers energy to the aryl azide, which is then converted to a reactive triplet nitrene intermediate. This energy transfer pathway is favored when the triplet energy of the photosensitizer dye is greater than that of the azide. researchgate.net This application demonstrates a form of intermolecular energy transfer where this compound itself is not the donor, but rather fluorescein acts on a separate azide-containing molecule.

Table 1: Examples of Intermolecular Energy Transfer Systems Involving Fluorescein as a Donor or Photosensitizer.

Intramolecular Excitation Energy Transfer

Intramolecular energy transfer is a key feature in the design of "smart" or "fluorogenic" probes based on the this compound scaffold. In these systems, the fluorescence of the fluorescein core is modulated by a covalently linked functional group, and the energy transfer dynamics change upon a specific chemical reaction, such as the azide-alkyne cycloaddition.

A primary mechanism for this modulation is Photoinduced Electron Transfer (PET). It has been demonstrated that a pendant aryl ring can quench the fluorescence of a fluorescein core via PET. nih.gov The efficiency of this quenching is directly related to the electronic properties of the aryl ring, specifically its highest occupied molecular orbital (HOMO) energy. nih.gov In azidofluoresceins, the azide-substituted aryl ring acts as a quencher. Upon the bioorthogonal "click" reaction with an alkyne, the azide is converted into a triazole. This transformation alters the electron density and the HOMO energy of the aryl ring, thereby inhibiting the PET process and causing a significant increase in fluorescence quantum yield. nih.gov This "turn-on" response is predictable; theoretical calculations of the aryl ring's HOMO energy can forecast the fluorescence output, enabling the rational design of fluorogenic probes. nih.gov

Table 2: Principle of Fluorogenic Response in Azidofluoresceins via Modulation of Intramolecular PET.

Another distinct form of intramolecular energy transfer occurs when this compound is conjugated to a molecular entity that can act as an energy acceptor. A clear example is the synthesis of a fluorescein-tagged iron(II) clathrochelate, where the fluorescein moiety is attached to the macrobicyclic cage structure via a linker formed from an azide-alkyne reaction. rsc.org In this conjugate, the fluorescein unit acts as an antenna, absorbing light efficiently. However, instead of fluorescing, it transfers its excitation energy to the π-conjugated clathrochelate framework. rsc.org This intramolecular energy transfer results in substantial quenching of the fluorescein emission. Experimental data shows an 11-fold decrease in the fluorescence quantum yield for the clathrochelate conjugate compared to the parent this compound dye, providing strong evidence for this energy transfer pathway. rsc.org

Table 3: Spectroscopic and Photophysical Data for Fluorescein Azide and its Iron(II) Clathrochelate Conjugate, Demonstrating Intramolecular Energy Transfer. rsc.org

Mentioned Compounds

Table 4: List of Chemical Compounds Mentioned in the Article.

Bioorthogonal Reactivity and Bioconjugation Kinetics of Fluorescein Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fluorescein-azide

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. This "click chemistry" reaction forms a stable triazole linkage between an azide (B81097), such as this compound, and a terminal alkyne. mdpi.comresearchgate.net Its popularity in bioconjugation stems from its rapid kinetics, high efficiency, and the stability of the reactants in biological environments. mdpi.comekb.eg

Reaction Conditions and Catalytic Optimization in Aqueous Environments

The CuAAC reaction is typically performed in aqueous environments, which is highly suitable for biological applications. acs.org The standard reaction conditions involve a copper(II) salt, most commonly copper(II) sulfate (B86663) (CuSO₄), which is reduced in situ to the active copper(I) catalyst by a reducing agent like sodium ascorbate. nih.govacs.org The reaction is not particularly sensitive to pH and can be performed effectively within a range of 4-12. ekb.eg To enhance the solubility of organic substrates, co-solvents such as tert-butanol, ethanol, or methanol (B129727) are often used. ekb.eg

Optimization of the reaction conditions is crucial for achieving high yields and maintaining the integrity of biomolecules. The concentration of the copper catalyst is a key parameter; concentrations between 50 and 100 µM are generally recommended to achieve high reaction rates. nih.gov For bioconjugation, it's often beneficial to use a fluorogenic azide, such as a coumarin-based one, to test and optimize reaction conditions before using valuable biomolecules. nih.govnih.govjenabioscience.com The increase in fluorescence upon triazole formation provides a direct measure of the reaction's progress. nih.govjenabioscience.com

In some cases, organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) can enhance the reaction rate. For instance, a study on the labeling of a murine dihydrofolate reductase (mDHFR) enzyme showed a 13.6% increase in fluorescence intensity, indicating a higher reaction yield, when the DMSO concentration was increased from 10% to 30% (v/v). plos.org However, the use of co-solvents must be balanced with the potential for denaturation of the biomolecule of interest.

ParameterTypical Condition/ReagentPurposeReference
Copper SourceCopper(II) sulfate (CuSO₄)Precursor to the active Cu(I) catalyst. nih.govacs.org
Reducing AgentSodium AscorbateReduces Cu(II) to Cu(I) in situ. nih.gov
SolventAqueous buffer (e.g., phosphate (B84403) buffer)Biocompatible reaction medium. acs.org
Co-solventt-BuOH, EtOH, MeOH, DMSOImproves solubility of organic substrates. ekb.egplos.org
pH Range4-12Demonstrates the robustness of the reaction. ekb.eg
Catalyst Concentration50-100 µMOptimal range for high reaction rates. nih.gov

Reaction Kinetics and Efficiency in Bioconjugation Strategies

The CuAAC reaction is known for its excellent kinetics and high efficiency, which significantly reduces reaction times and the required concentrations of reactants compared to other bioorthogonal reactions. mdpi.com The reaction rate can, however, be influenced by the specific substrates and reaction conditions. For instance, the kinetics of photo-induced CuAAC reactions are dependent on the concentrations of the copper catalyst and photoinitiator, as well as the light intensity. nih.gov

In bioconjugation, the efficiency of the CuAAC reaction is critical for achieving high yields of labeled biomolecules. The use of this compound allows for the direct fluorescent labeling of alkyne-modified biomolecules. The efficiency of this process can be quantified by measuring the fluorescence of the resulting conjugate. For example, in the labeling of bovine serum albumin (BSA), the derivatization efficiency was determined to be between 84-92% by comparing the spectral properties of the fluorescein-BSA conjugate to a standard solution of fluorescein (B123965). nih.gov

Several factors can affect the efficiency of bioconjugation. Steric hindrance around the azide or alkyne group on the biomolecule can impede the reaction. jenabioscience.com Additionally, the biomolecule itself might sequester the copper catalyst, particularly if it contains metal-binding motifs like His-tags, which can reduce the reaction rate. nih.govjenabioscience.com In such cases, increasing the concentration of the copper-ligand complex or adding other metal ions like Ni(II) or Zn(II) to occupy the binding sites can improve the reaction efficiency. jenabioscience.com

BiomoleculeLabeling ReagentReaction TypeReported EfficiencyReference
Bovine Serum Albumin (BSA)Azido-fluoresceinSPAAC84-92% nih.gov
Murine Dihydrofolate Reductase (mDHFR)Sulforhodamine-azideCuAACQualitatively high, based on in-gel fluorescence. plos.org
PCR ProductFluorescein azideCuAACHigh efficiency in aqueous buffer. researchgate.net

Influence of Copper(I)-Chelating Ligands on Reaction Rate and Biocompatibility

Copper(I)-chelating ligands play a crucial role in CuAAC reactions, particularly in biological settings. These ligands accelerate the reaction, maintain the copper in its active Cu(I) state, and enhance biocompatibility by protecting biomolecules from copper-mediated oxidative damage. nih.govnih.gov The development of various copper chelating ligands has been a key strategy to minimize copper-induced toxicity and improve reaction kinetics. mdpi.comresearchgate.net

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used water-soluble ligand that has been shown to be a suitable substitute for tris(benzyltriazolylmethyl)amine (TBTA) for enzyme bioconjugation, as it avoids the need for organic co-solvents like DMSO that can be detrimental to protein structure. plos.org The use of THPTA in the CuAAC-mediated labeling of mDHFR resulted in efficient conjugation with substantial retention of the enzyme's catalytic activity. plos.org

Another approach to accelerate the CuAAC reaction is the use of azides that have a built-in chelating moiety. nih.gov These chelating azides can complex with copper(I) and accelerate the reaction without the need for external ligands. nih.gov This strategy can increase the electrophilicity of the azide and facilitate the formation of the metallacycle intermediate. nih.gov Some research has even explored the use of fluorophores that can chelate copper(I) to accelerate the reaction and provide fluorescent labeling simultaneously. nih.gov

LigandKey FeaturesImpact on ReactionReference
THPTAWater-soluble, effective in aqueous buffers.Accelerates reaction, improves biocompatibility, allows for DMSO-free conditions. plos.org
TBTAEffective ligand, often requires organic co-solvents.Accelerates reaction, but may require conditions that are harsh for some biomolecules. plos.org
Chelating AzidesAzide with a built-in copper-chelating moiety.Accelerates reaction without external ligands by increasing local copper concentration. nih.gov
Fluorophore-based Chelating AzidesFluorophore that also acts as a copper ligand.Combines reaction acceleration with fluorescent labeling. nih.gov

Copper-Free Click Chemistry with this compound (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)

To circumvent the issue of copper toxicity in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145) that reacts with an azide, like this compound, without the need for a metal catalyst. nih.govinterchim.fr

Catalyst-Free Fluorescent Activation and Reaction Performance

In SPAAC, the high ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition with an azide. acs.org This catalyst-free approach is highly biocompatible and has been successfully used for labeling biomolecules in living cells. nih.gov The reaction of this compound with a strained alkyne results in a fluorescently labeled product.

Some strained alkynes are designed to be fluorogenic, meaning they are weakly fluorescent until they react with an azide, after which the resulting triazole product is highly fluorescent. nih.gov For example, a modified dibenzocyclooctyne (DIBO) derivative was shown to have a more than 1000-fold increase in fluorescence brightness upon reaction with an azide. nih.gov This "turn-on" fluorescence is advantageous as it reduces background signal in imaging applications. nih.govrsc.org The reaction kinetics of SPAAC can be quite fast, with some systems exhibiting near-quantitative conversion in minutes. nih.gov For instance, the reaction of an azido-RNA with dibenzocyclooctyne (DBCO)-Cy3 was reported to have nearly 100% efficiency. mdpi.com

Comparative Analysis of Reactivity and Selectivity with Strained Alkynes

A variety of strained alkynes have been developed for SPAAC, each with different reactivity and stability profiles. interchim.fracs.org Commonly used strained alkynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and azadibenzocyclooctyne (ADIBO or DIBAC). acs.orgresearchgate.net

The reactivity of these alkynes with azides can vary significantly. For example, the reaction rate between benzyl (B1604629) azide and DBCO is about 3.4 times faster than with BCN. acs.org However, with phenyl azide, BCN reacts about 6 times faster than DBCO, indicating that the electronic nature of the azide also plays a crucial role in the reaction kinetics. acs.org The choice of strained alkyne can therefore be tailored to the specific application.

Selectivity is another important consideration. While SPAAC is generally highly selective, some strained alkynes can undergo side reactions with thiols present in proteins. researchgate.net This can lead to azide-independent labeling. Studies have shown that DBCO, DIBAC, and BCN can all react with reduced cysteine residues. researchgate.net Pre-treating proteins with an alkylating agent like iodoacetamide (B48618) can block these side reactions and improve the specificity of the azide-dependent labeling. researchgate.net

Strained AlkyneAbbreviationRelative Reactivity with Benzyl AzideKey CharacteristicsReference
DibenzocyclooctyneDBCO/DIBOHighFast kinetics, good stability, can be fluorogenic. nih.govacs.org
Bicyclo[6.1.0]nonyneBCNModerateSimple to synthesize, unstable to certain acidic conditions. acs.orgacs.org
AzadibenzocyclooctyneADIBO/DIBACHighFast kinetics, good stability. acs.orgresearchgate.net

Advanced Applications of Fluorescein Azide in Biological Research

Cellular and Subcellular Fluorescence Imaging Applications

The application of fluorescein-azide has significantly advanced cellular imaging, offering researchers a clearer window into the complex and dynamic processes occurring within living cells. Its properties are particularly advantageous for various specialized imaging techniques.

A significant challenge in live-cell imaging is the need to remove unbound fluorescent probes, a process that can be time-consuming and potentially harmful to the cells. nih.gov this compound derivatives have been instrumental in developing "no-wash" imaging strategies. nih.govacs.org These probes are designed to be "fluorogenic," meaning they exhibit a dramatic increase in fluorescence upon reacting with their target alkyne-modified biomolecule. nih.govacs.org This reaction, often a copper-catalyzed or strain-promoted azide-alkyne cycloaddition, converts the non-fluorescent or weakly fluorescent azide (B81097) into a highly fluorescent triazole. nih.govacs.org This "turn-on" mechanism ensures that only the labeled biomolecules emit a strong signal, effectively eliminating the background fluorescence from unbound probes and negating the need for wash steps. nih.govresearchgate.net This approach is particularly valuable for real-time imaging of dynamic cellular processes. nih.gov

For instance, researchers have developed azidofluorescein (B1206550) derivatives that, with the aid of density functional theory calculations, were predicted to show a significant increase in fluorescence quantum yield upon cycloaddition. acs.orgnih.gov One such derivative, a 4-azidonaphthylfluorescein analogue, demonstrated excellent selectivity in labeling alkyne-functionalized proteins and glycoproteins on cells, enabling imaging with a good signal-to-background ratio without washing. acs.orgnih.gov This capability is crucial for studying the dynamics of biomolecules in their natural context. thermofisher.com

Ratiometric fluorescence imaging offers a powerful method for quantitative analysis in biological systems by measuring the ratio of fluorescence intensities at two different wavelengths. frontiersin.org This technique minimizes variations caused by probe concentration, excitation intensity, and other environmental factors, leading to more accurate and reliable measurements. frontiersin.org

While research on this compound specifically for ratiometric imaging is still emerging, the principles have been demonstrated with other azido (B1232118) fluorophores. For example, a ratiometric probe based on azido-cresyl violet was developed for imaging live cells. rsc.orgnih.govacs.org Before the click reaction, the probe emits light at a shorter wavelength (566 nm). nih.govacs.org Upon reaction with an alkyne, the formation of the triazole ring alters the electronic properties of the fluorophore, causing a shift in the emission to a longer wavelength (620 nm). nih.govacs.org This distinct spectral shift allows for the ratiometric recording of the reaction progress, providing a quantitative measure of the labeled biomolecule. nih.govacs.org This principle could be applied to develop this compound-based ratiometric sensors for various biological analytes.

This compound, in conjunction with bioorthogonal labeling, enables the precise localization and tracking of specific biomolecules within various cellular compartments. nih.govresearchgate.net By introducing an alkyne-modified precursor of a particular biomolecule (e.g., an amino acid, sugar, or nucleoside) into cells, researchers can ensure that the alkyne tag is incorporated into the corresponding newly synthesized proteins, glycans, or nucleic acids. Subsequent reaction with this compound allows for the visualization of these molecules.

This strategy has been successfully used to visualize choline (B1196258) phospholipids (B1166683) in the cell membranes of Arabidopsis thaliana. researchgate.net By feeding the plants propargylcholine, an alkyne-containing analog of choline, and then reacting the fixed tissues with fluorescein (B123965) azide, researchers were able to visualize the distribution of these lipids in various cellular membranes, including the tonoplast and endoplasmic reticulum. researchgate.net Similarly, the intracellular distribution of fluorescent azide probes is a critical factor for successful labeling. nih.gov Studies have shown that the structural and physicochemical properties of the fluorescent azide influence its accumulation and distribution within cells, highlighting the importance of selecting appropriate probes for targeting specific intracellular compartments. nih.gov The ability to specifically tag and track biomolecules provides invaluable insights into their spatial organization and trafficking within the cell. biorxiv.orgrsc.orgbiorxiv.org

Ratiometric Fluorescence Imaging for Quantitative Biological Sensing

Metabolic Labeling and Visualization of Specific Biomolecules

Metabolic labeling is a powerful technique that leverages the cell's own metabolic pathways to incorporate chemical reporters, such as azides or alkynes, into biomolecules. thermofisher.com This approach allows for the study of newly synthesized molecules, providing a dynamic view of cellular processes.

This compound is a key component in the detection and imaging of nascent DNA and RNA. This is achieved by introducing alkyne-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA or 5-ethynyl uridine (B1682114) (EU) for RNA, to cells. pnas.orgasm.orglifesct.comfishersci.com These analogs are incorporated into newly synthesized nucleic acids during replication or transcription. pnas.orgasm.org

The incorporated alkyne groups then serve as handles for covalent attachment of this compound via a click reaction. pnas.orgasm.org This method offers a sensitive and robust alternative to traditional techniques like autoradiography with tritiated nucleosides or immunostaining of bromodeoxyuridine (BrdU). jove.compnas.org The small size of the this compound allows for efficient penetration into cells and tissues, enabling clear visualization of DNA synthesis in proliferating cells and RNA transcription. pnas.orgfishersci.com For example, this technique has been used to visualize newly synthesized viral RNAs in coronavirus-infected cells, providing insights into the localization of viral replication and transcription sites. asm.org Researchers have also developed azide-modified UTP analogs that can be incorporated into RNA transcripts by cellular polymerases, which are then visualized by reaction with a fluorescent alkyne. nih.gov

ApplicationAlkyne-Modified NucleosideTarget BiomoleculeKey Findings
DNA Synthesis Detection5-ethynyl-2'-deoxyuridine (EdU)Newly synthesized DNAHighly sensitive detection in proliferating cells, allowing for staining of whole-mount preparations. pnas.org
RNA Transcription Imaging5-ethynyl uridine (EU)Newly synthesized RNAVisualization of nascent viral RNA in infected cells, providing spatial and temporal information on transcription. asm.orglifesct.comfishersci.com

This compound is also instrumental in the site-specific labeling of proteins and glycoproteins. acs.orgresearchgate.netnih.govnih.gov One common strategy involves the metabolic incorporation of an azide-containing unnatural amino acid, such as azidohomoalanine (Aha), in place of methionine. nih.gov Newly synthesized proteins containing Aha can then be specifically tagged with an alkyne-functionalized fluorescein.

Alternatively, proteins can be labeled at their N-terminus with an azide group using specific chemical reagents. acs.org These azide-labeled proteins can then be conjugated with various functional molecules, including fluorescein, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. acs.org This method allows for the site-specific attachment of the fluorescent probe, which is crucial for many applications. acs.org

For glycoproteins, unnatural azide-modified sugars can be metabolically incorporated into glycan structures. technologynetworks.com These azide-tagged glycoproteins can then be detected by reaction with an alkyne-bearing fluorescein. This approach has been used to label cell surface N- and O-linked glycoproteins as well as intracellular O-GlcNAc modified proteins. technologynetworks.com Such specific labeling strategies are essential for studying the function and dynamics of proteins and glycoproteins in living systems. jove.compnas.orgchemistryviews.org

Labeling StrategyTarget BiomoleculeKey Feature
Metabolic Incorporation of Azido-SugarsGlycoproteinsAllows for detection of specific glycoprotein (B1211001) subclasses. technologynetworks.com
N-terminal Azide LabelingProteinsEnables site-specific conjugation of fluorophores. acs.org
Incorporation of Azidohomoalanine (Aha)Newly Synthesized ProteinsVisualizes dynamic protein synthesis in live cells. nih.gov

Visualization of Membrane Lipids and Other Small Molecules

This compound plays a crucial role in the visualization of membrane lipids and other small molecules through bioorthogonal click chemistry. This method allows for the specific labeling and imaging of molecules that are often difficult to track with traditional fluorescent protein tags.

One key application is the imaging of choline-containing phospholipids, which are major components of cellular membranes. pnas.org Researchers have successfully used a strategy involving the metabolic incorporation of a choline analog, propargylcholine, into phospholipids. pnas.orgresearchgate.net This analog contains an alkyne group, which serves as a chemical handle. Following incorporation, cells are fixed and treated with this compound. pnas.org A copper(I)-catalyzed cycloaddition reaction, commonly known as click chemistry, then covalently links the this compound to the alkyne-modified phospholipids. pnas.orgresearchgate.net This results in highly specific and robust fluorescent labeling of choline phospholipids within cellular membranes, including the tonoplast and endoplasmic reticulum. researchgate.netnih.gov

Beyond lipids, this bioorthogonal labeling strategy extends to other small molecules. For instance, the synthesis of DNA in proliferating cells can be detected by incorporating 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified nucleoside. pnas.org Subsequent reaction with a fluorescent azide, such as this compound, allows for sensitive and rapid detection of newly synthesized DNA. pnas.org This method offers advantages over traditional techniques due to the small size of the azide probe, which allows for excellent penetration into tissues and whole-mount preparations. pnas.org Similarly, this approach has been used to image metabolically tagged RNA and to track the synthesis of non-protein biomolecules in various cell types. nih.gov

The versatility of this compound in labeling small molecules is further highlighted by its use in creating fluorescent ceramide analogs in situ. nih.gov Non-fluorescent ceramide analogs containing azide groups can be incorporated into lipid bilayers and then reacted with a non-fluorescent partner via click chemistry to generate a fluorescent product, enabling the visualization of these lipids in model membranes. nih.gov

Imaging of Bacterial Peptidoglycan Structures

This compound and its derivatives are instrumental in the visualization of bacterial cell walls, specifically the peptidoglycan (PG) layer. This is a critical application for studying bacterial growth, morphology, and for the development of new antibiotics. tocris.com

The strategy for imaging bacterial PG often involves metabolic labeling. mdpi.com Bacteria are cultured with D-amino acids that have been chemically modified to contain a bioorthogonal functional group, such as an alkyne. pnas.orgacs.org These unnatural D-amino acids are incorporated into the peptide stems of the PG by the bacteria's own biosynthetic machinery. mdpi.comacs.org Subsequently, the alkyne-labeled PG can be visualized by treating the bacteria with a fluorescent azide, like this compound, through a copper-catalyzed click reaction. pnas.org

This technique allows for the efficient labeling of peptidoglycans in both Gram-positive and Gram-negative bacteria. tocris.com It has been successfully used to study bacterial morphology, growth patterns, and cell division in live cells with minimal toxicity. tocris.com The resulting fluorescently labeled bacteria can be imaged using various microscopy techniques, including confocal and super-resolution microscopy. tocris.com

To overcome the cytotoxicity associated with the copper catalyst required for the standard click reaction, researchers have developed copper-free click chemistry approaches. pnas.orgresearchgate.net This involves using strained cyclooctyne-functionalized D-amino acids. pnas.org These cyclooctynes react efficiently with azide probes without the need for a copper catalyst, enabling the imaging of bacterial PG in living organisms. pnas.orgresearchgate.net Furthermore, fluorogenic azide probes have been developed that only become fluorescent upon reaction with the alkyne, reducing background noise and eliminating the need to wash away unreacted probe. pnas.orgresearchgate.net

Design and Engineering of Bioorthogonal Smart Probes

A significant area of advancement is the development of "smart" or "fluorogenic" probes based on this compound. These probes are designed to be non-fluorescent or weakly fluorescent initially and exhibit a dramatic increase in fluorescence upon reacting with their target. nih.govcapes.gov.br This "turn-on" mechanism is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes, leading to a higher signal-to-noise ratio. nih.govnih.gov

Rational Design Principles for Fluorogenic Azidofluoresceins

The rational design of fluorogenic azidofluoresceins often relies on the principle of Photoinduced Electron Transfer (PeT). nih.govresearchgate.net In the unreacted state, the azide group acts as a quencher, suppressing the fluorescence of the fluorescein core through PeT. researchgate.netresearchgate.net When the azide reacts with an alkyne via a click reaction to form a triazole, the electron-donating or -withdrawing properties of the substituent change, disrupting the PeT process and restoring the fluorescence of the fluorescein molecule. nih.govresearchgate.net

Computational methods, such as density functional theory (DFT) calculations, have become invaluable in the rational design of these probes. nih.govnih.gov These calculations can predict the fluorescence quantum yield of different fluorescein derivatives, allowing researchers to identify structures that are likely to exhibit a significant increase in fluorescence upon reaction. nih.govnih.gov By modulating the electronic properties of the aryl ring attached to the fluorescein scaffold, the quenching efficiency of the azide can be fine-tuned. nih.gov This predictive power accelerates the development of effective fluorogenic probes by moving beyond random screening to a more directed design approach. nih.gov Several azidofluorescein derivatives have been designed and experimentally validated using this strategy, demonstrating a significant fluorescence enhancement upon cycloaddition with alkynes. nih.govacs.org

Strategies for Developing Probes with Tuned Spectral Properties

While fluorescein provides a strong green fluorescence, biological imaging often benefits from probes that operate at longer wavelengths (red to near-infrared) to minimize cellular autofluorescence and increase tissue penetration. pnas.org Strategies for developing probes with tuned spectral properties often involve modifying the core fluorophore structure.

One approach is to replace the fluorescein scaffold with other dyes that have longer excitation and emission wavelengths. For example, fluorogenic probes based on Si-rhodamine have been developed that emit in the near-infrared range. pnas.orgnih.gov These probes also utilize the PeT mechanism, where an azide group quenches the Si-rhodamine fluorescence until it reacts with an alkyne. pnas.orgrsc.org This has led to the creation of NIR fluorogenic azide probes with substantial fluorescence enhancement upon triazole formation, enabling no-wash imaging of biomolecules. pnas.orgresearchgate.net

Another strategy involves creating a panel of probes with a unified design principle that spans the visible spectrum. The "CalFluor" series of probes, for instance, is based on the PeT mechanism and offers fluorogenic azide probes with emissions ranging from green to far-red. researchgate.net This allows for multicolor imaging of different biomolecules simultaneously. The modular synthesis of these dyes, such as modifying the pendant aryl rings of rhodamine derivatives, allows for the facile tuning of their physical and biochemical properties while maintaining a significant fluorescence turn-on response. pnas.orgrsc.org

High-Resolution Imaging and Single-Molecule Fluorescence Studies

This compound and its derivatives are well-suited for high-resolution imaging techniques, including super-resolution microscopy and single-molecule fluorescence studies. The ability to covalently attach a small, bright fluorophore to a specific target molecule via click chemistry provides the precise localization needed for these advanced imaging modalities. tocris.com

In single-molecule studies, the photophysical properties of the fluorescent probe are critical. nih.govmdpi.com The brightness and photostability of fluorescein, combined with the specificity of the azide-alkyne ligation, make it a useful tool. baseclick.eursc.org Single-molecule fluorescence resonance energy transfer (smFRET) experiments, which measure distances within or between biomolecules, rely on the stable attachment of fluorescent dyes like fluorescein. mdpi.com

Furthermore, photoactivatable probes are particularly valuable for super-resolution imaging techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). nih.gov Researchers have developed azido-containing "push-pull" chromophores that are initially non-fluorescent ("dark"). nih.gov Upon photoactivation with a specific wavelength of light, the azide group is converted to an amine, which "turns on" the fluorescence. nih.gov This allows for the controlled activation and imaging of a sparse subset of molecules at a time, enabling the reconstruction of a super-resolved image.

The development of fluorogenic azide probes that are activated by bioorthogonal reactions is also beneficial for high-resolution imaging, as the low background fluorescence enhances the ability to detect and localize single molecules. pnas.orgnih.gov

Integration of Fluorescein Azide in Advanced Materials and Bioconjugates

Polymer-Dye Conjugates for Materials Science and Nanomedicine Research

The conjugation of fluorescein-azide to various polymers has led to the development of advanced materials with applications in both materials science and nanomedicine. These polymer-dye conjugates often serve as fluorescent probes, enabling the tracking and imaging of materials and biological processes.

In materials science, this compound is used to create fluorescently tagged polymers for studying material properties and dynamics. For instance, it has been conjugated to polyhedral oligosilsesquioxane (POSS) cores, creating star-shaped nanoparticles. nih.govresearchgate.net These hybrid materials, with a hydrophobic POSS core and hydrophilic arms functionalized with fluorescein (B123965), can self-assemble into various nanostructures like micelles and monolayers, which are useful for developing new nanomaterials with tailored optical properties. nih.govresearchgate.netresearcher.life

In nanomedicine, this compound is instrumental in creating polymer-based platforms for diagnostics and targeted delivery. Researchers have successfully attached this compound to polymer scaffolds like poly(ethylene glycol) (PEG) and dendrimers. nih.govresearcher.lifejchemrev.com These conjugates are used to study the cellular uptake and distribution of drug delivery systems. jchemrev.com For example, dendritic structures functionalized with mannose and subsequently labeled with this compound have been used to target dendritic cells, demonstrating that higher branching of the mannose ligands leads to more efficient internalization. tandfonline.com This approach is crucial for developing targeted therapies and vaccines. tandfonline.comuni-muenchen.de Another notable application involves the labeling of viral nanoparticles, such as those from the Potato virus X (PVX), with this compound to study their interaction with cells, paving the way for their use as platforms for delivering therapeutic molecules. nih.gov

The table below summarizes key research findings on polymer-dye conjugates involving this compound.

Polymer/ScaffoldConjugation MethodApplicationResearch Finding
Polyhedral Oligosilsesquioxane (POSS)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)NanomaterialsCreates fluorescent, self-assembling nanoparticles for developing novel hybrid materials. nih.govresearchgate.net
Poly(ethylene glycol) (PEG)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)NanomedicineForms polymer conjugates used to study the behavior of drug delivery systems. nih.govresearcher.life
Mannose-functionalized DendronsCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) & SPAACTargeted Drug DeliveryFluorescent labeling to assess dendritic cell uptake; higher branching enhances internalization. tandfonline.comuni-muenchen.de
Potato virus X (PVX)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Biomedical PlatformsFluorescent labeling of viral nanoparticles to track cell interactions for therapeutic delivery. nih.gov

This compound as a Building Block in Metal-Organic Frameworks and Coordination Complexes

This compound also serves as a functional building block in the synthesis of more complex coordination compounds and has potential applications in constructing metal-organic frameworks (MOFs). Its ability to be incorporated into larger molecular architectures through click chemistry allows for the creation of materials with integrated fluorescent properties.

Researchers have synthesized fluorescein-tagged iron(II) clathrochelates, which are cage-like metal complexes. rsc.org In one study, a propargylamine-containing iron(II) clathrochelate precursor was reacted with this compound via a CuAAC reaction. rsc.org The resulting fluorescently-active cage complex was studied for its interaction with proteins like bovine serum albumin (BSA) and human serum albumin (HSA) and for its uptake into cancer cells. rsc.org Such studies are important for developing new types of molecular probes for biological imaging and sensing. rsc.orgresearchgate.net The fluorescence of the clathrochelate was significantly quenched compared to the free this compound, a phenomenon that can be exploited for "turn-on" sensing applications. rsc.org

In a similar vein, this compound has been attached to porphyrin macrocycles. mdpi.comresearchgate.net A porphyrin bearing a propargyl group was conjugated with this compound using CuAAC, creating a porphyrin–fluorescein dyad. mdpi.comresearchgate.net Photophysical studies of this dyad revealed efficient energy transfer between the porphyrin and fluorescein units, which is a critical characteristic for applications in photodynamic therapy and light-harvesting systems. mdpi.com

The table below details research findings on the use of this compound in coordination complexes.

Complex TypeSynthetic ApproachApplicationKey Finding
Iron(II) ClathrochelateCuAAC with propargyl-functionalized clathrochelateMolecular ProbesSuccessful synthesis of a fluorescent cage complex; fluorescence is quenched upon conjugation but can be used to study protein interactions and cellular uptake. rsc.orgresearchgate.net
Porphyrin-Fluorescein DyadCuAAC with propargyl-functionalized porphyrinPhotodynamic Therapy, Energy TransferCreation of a dyad with efficient (~40%) energy transfer from the porphyrin to the fluorescein moiety. mdpi.comresearchgate.net

Functionalization of Solid Supports and Biosensor Platforms

The covalent immobilization of this compound onto solid supports is a key strategy for creating biosensor platforms and functionalized materials. The robust and specific nature of the click reaction allows for the stable attachment of the fluorophore to a variety of surfaces, including beads, nanoparticles, and fibers. nd.edu

For example, agarose (B213101) beads have been functionalized with azide (B81097) groups and subsequently reacted with alkyne-containing molecules, or vice versa, to demonstrate the feasibility of using click chemistry for surface modification. nd.edu The successful attachment of fluorescent dyes like this compound to these beads confirms that the optical properties are maintained, enabling their use in affinity-based assays. nd.edu In one application, alkyne-functionalized magnetic nanoparticles were used to react with this compound to create fluorescent probes for studying molecular recognition and extraction processes. ub.edu

Another innovative application is the functionalization of regenerated silk fibers. researchgate.netmdpi.com Silk fibroin fibers were first functionalized with alkyne groups and then incubated with this compound. researchgate.netmdpi.com The resulting fluorescent fibers showed significantly higher fluorescence intensity compared to control fibers, demonstrating successful covalent attachment. mdpi.com This method opens up possibilities for creating trackable biomaterials for tissue engineering and other biomedical applications. researchgate.net

The development of biosensors for detecting DNA synthesis is another area where this compound is crucial. The method involves the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, into newly synthesized DNA. nih.gov The ethynyl (B1212043) group on the incorporated EdU can then be detected by a click reaction with a fluorescent azide, such as this compound. This technique is highly sensitive and much faster than traditional methods like BrdU detection, allowing for efficient labeling of proliferating cells in various contexts, from cell culture to whole-organism studies. nih.gov

The table below highlights key research on the functionalization of solid supports with this compound.

Solid SupportFunctionalization StrategyApplicationOutcome
Agarose BeadsSurface modification with azide/alkyne groups followed by CuAACAffinity AssaysStable, fluorescently labeled beads suitable for biomolecular binding studies. nd.edu
Magnetic NanoparticlesCuAAC with alkyne-functionalized nanoparticlesFluorescent ProbesCreation of fluorescent magnetic nanodevices for molecular recognition studies. ub.edu
Regenerated Silk FibersAlkyne functionalization of fibers followed by incubation with this compoundTrackable BiomaterialsProduction of highly fluorescent fibers for potential use in tissue engineering implants. researchgate.netmdpi.com
Cellular DNA (via EdU)Incorporation of EdU into DNA followed by CuAAC with this compoundDNA Synthesis DetectionA rapid and sensitive method for detecting and imaging cell proliferation in vitro and in vivo. nih.gov

Covalent Attachment of this compound to Enzymes and Other Biocatalysts with Retained Activity

A significant challenge in bioconjugation is to label enzymes and other biocatalysts with probes like fluorescein without compromising their biological activity. This compound, through the use of bioorthogonal click chemistry, provides a powerful tool to achieve site-specific labeling while preserving the function of the biomolecule.

Research has demonstrated the functionalization of enzymes with retained catalytic properties. In one study, lactate (B86563) dehydrogenase (LDH) was functionalized with azide groups. mdpi.com Separately, regenerated silk fibers were functionalized with alkyne groups. The azide-functionalized LDH was then covalently attached to the alkyne-functionalized fibers via a click reaction. The resulting LDH-fiber conjugate exhibited significant enzymatic activity, demonstrating that the immobilization process did not destroy the enzyme's catalytic function. mdpi.com This approach is promising for creating reusable biocatalytic systems.

Another strategy involves the site-selective incorporation of unnatural amino acids containing alkyne groups into proteins. For example, propargyloxyphenylalanine has been incorporated into intracellular proteins, which were then tagged with this compound using a CuAAC reaction. researchgate.net This allows for the specific labeling and tracking of newly synthesized proteins within living cells. The ability to attach this compound to specific sites on an enzyme, away from the active site, is key to maintaining its activity.

The table below summarizes findings on the covalent labeling of biocatalysts with this compound.

BiocatalystLabeling StrategyKey FindingSignificance
Lactate Dehydrogenase (LDH)Azide functionalization of LDH and click reaction to alkyne-functionalized silk fibersThe immobilized LDH retained significant enzymatic activity. mdpi.comDemonstrates the feasibility of creating active, reusable biocatalytic materials. mdpi.com
Intracellular ProteinsSite-specific incorporation of alkyne-containing amino acids followed by CuAAC with this compoundSuccessful fluorescent labeling of specific proteins inside living cells. researchgate.netEnables the tracking and study of protein synthesis and function in a cellular context. researchgate.net

Future Directions and Emerging Research Frontiers for Fluorescein Azide

Development of Next-Generation Bioorthogonally Activated Probes

The development of "smart" or "fluorogenic" probes that exhibit a significant increase in fluorescence upon reaction represents a major leap forward. These next-generation probes are designed to be minimally fluorescent in their initial, unreacted state, thereby reducing background noise and eliminating the need for wash-out steps, which is crucial for imaging dynamic processes in living systems. nih.govnih.gov

A key strategy in the design of these probes is the principle of photoinduced electron transfer (PeT). nih.gov In this mechanism, the azide-containing portion of the molecule quenches the fluorescence of the fluorescein (B123965) core. The bioorthogonal reaction, typically a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), converts the azide (B81097) into a triazole. nih.govnih.gov This chemical transformation alters the electronic properties of the quenching moiety, inhibiting PeT and "turning on" the fluorescence. nih.govnih.gov

Researchers have successfully applied this principle to create a panel of highly fluorogenic azide probes with emission wavelengths spanning the visible spectrum, termed "CalFluors". nih.govresearchgate.net These probes, including fluorescein-based variants, demonstrate substantial increases in fluorescence—in some cases up to 283-fold—upon reaction. rsc.org This "off-on" switching capability enables the sensitive detection of alkyne-labeled biomolecules such as glycans, DNA, RNA, and proteins in complex environments like fixed cells, developing zebrafish, and mouse brain tissue slices with high signal-to-noise ratios. nih.govresearchgate.net

Beyond simple activation upon reaction, scientists are exploring dual-activation probes that offer even greater spatiotemporal control. One innovative approach involves a photoactivatable fluorogenic azide-alkyne click (PFAAC) reaction. nih.gov In this system, an aryl azide-tetrazole probe is initially non-fluorescent and not photoactivatable. Following a click reaction with an alkyne-tagged biomolecule, the resulting triazole product becomes a "prefluorophore" that can then be activated by a specific wavelength of light. nih.gov This dual requirement of both a bioorthogonal reaction and a light stimulus provides two layers of activation, enabling researchers to pinpoint and visualize molecules with exceptional precision in living cells. nih.gov Other strategies involve creating probes that respond to multiple stimuli, such as pH or the presence of specific enzymes, in addition to the bioorthogonal reaction, allowing for the imaging of distinct physiological or pathological states. rsc.orgresearchgate.netcapes.gov.br

Integration with Multi-Modal Imaging Techniques

To overcome the limitations of individual imaging methods, particularly the limited tissue penetration of fluorescence imaging, researchers are integrating fluorescein-azide into multi-modal imaging agents. nih.govresearchgate.net This approach combines the high sensitivity and resolution of fluorescence microscopy with the deep tissue penetration and quantitative capabilities of techniques like Positron Emission Tomography (PET). nih.govnih.gov

The development of dual PET/fluorescence probes allows for a comprehensive view of biological processes across different scales, from whole-body imaging down to the cellular level. researchgate.netthno.org A common strategy involves creating a single molecular agent that incorporates both a fluorescent dye, like fluorescein, and a PET-active radionuclide, such as fluorine-18 (B77423) (¹⁸F) or iodine-124 (¹²⁴I). nih.govacs.org For instance, a fluorescein derivative bearing an azide group can be coupled to a precursor for radiolabeling, creating a bifunctional probe. nih.gov This allows for preoperative whole-body tumor localization via PET, followed by high-resolution, real-time fluorescence-guided surgery using the same agent. acs.org

One such example is the creation of "¹²⁴I-Green," a dual-modality labeling reagent that combines fluorescein with iodine-124. acs.org This reagent can be attached to antibodies, such as the carcinoembryonic antigen (CEA)-specific antibody A5B7, to target tumors. This enables both PET imaging for cancer diagnosis and subsequent fluorescence-guided surgery. acs.org Similarly, asymmetric rotaxanes have been designed as dual-modality platforms, incorporating a ⁶⁸Ga-radiometal complex for PET and a fluorescein molecule for optical imaging, targeted to the prostate-specific membrane antigen (PSMA) for prostate cancer detection. uzh.ch The azide-alkyne click reaction is a versatile tool for assembling these complex, multi-component imaging agents. uzh.ch

This synergistic approach provides complementary information: PET offers quantitative data and whole-body distribution, while fluorescence imaging provides high-resolution visualization for precise surgical resection or detailed cellular analysis. researchgate.netthno.org

Exploration of this compound in Novel Biological Systems and Dynamic Processes

The application of this compound is expanding beyond mammalian cell culture to more complex and previously challenging biological systems. A significant emerging frontier is in plant biology. researchgate.netnih.gov Researchers have successfully used this compound in combination with alkyne-functionalized metabolic precursors to visualize specific biomolecules in various tissues of Arabidopsis thaliana. researchgate.net For example, by feeding plants propargylcholine, an analogue of the essential nutrient choline (B1196258), scientists can metabolically label choline-containing phospholipids (B1166683). Subsequent click reaction with this compound allows for the direct visualization of these important membrane components in roots, leaves, and seeds. researchgate.netresearchgate.netpnas.org This methodology provides a powerful tool for studying lipid localization and dynamics, which play crucial roles in plant growth, development, and stress responses. researchgate.netnih.gov However, the penetration of the fluorescent probe into dense plant tissues can be a limitation, sometimes requiring sectioning to visualize internal structures. nih.gov

This compound is also proving invaluable for tracking highly dynamic cellular processes in real-time. The development of copper-free click chemistry reactions with rapid kinetics has been instrumental in this area. pnas.org These fast reactions allow for the labeling of metabolically incorporated azide-tagged biomolecules on living cells within minutes, without the cytotoxicity associated with copper catalysts. pnas.org This has enabled detailed studies of glycan trafficking, revealing unexpectedly rapid internalization rates for certain sialoglycoconjugates. pnas.org Similarly, the labeling of newly synthesized proteins containing azide-functionalized amino acid analogues like azidohomoalanine (Aha) allows for the visualization of protein synthesis and turnover in living cells with high temporal resolution. nih.gov

Predictive Modeling and Machine Learning for Advanced Probe Design

The traditional process of developing new fluorescent probes has often relied on empirical, trial-and-error approaches, which can be time-consuming and labor-intensive. rsc.orgibs.re.kr The frontier of probe design is now rapidly advancing through the integration of predictive modeling and machine learning (ML). These computational tools are transforming the design of bioorthogonal probes like this compound from an art into a data-driven science. nih.govresearchgate.net

Computational chemistry methods, particularly Density Functional Theory (DFT), have become instrumental in the rational design of fluorogenic probes. nih.govacs.org By calculating the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) energy of the quenching part of the molecule, researchers can predict the fluorescence quantum yield of a potential probe before it is synthesized. nih.gov This approach was key to the successful development of azidofluorescein (B1206550) derivatives that "turn on" upon triazole formation, as the calculations could predict the change in photoinduced electron transfer (PeT) efficiency. nih.govacs.orgpnas.org These in silico methods provide a framework for designing new probes with optimized absorption and emission properties. acs.orgrsc.org

Q & A

Q. What established protocols are recommended for synthesizing Fluorescein-azide, and how is its purity validated?

this compound is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include:

  • Reacting fluorescein derivatives with azide precursors under inert conditions.
  • Purification via column chromatography or HPLC to isolate the product.
  • Characterization using 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy to confirm structure and purity .
  • Quantify residual copper using inductively coupled plasma mass spectrometry (ICP-MS) if required for biological applications .

Q. How should this compound be characterized spectroscopically for quality control?

  • UV-Vis Spectroscopy : Measure absorbance peaks at ~494 nm (fluorescein core) and validate molar extinction coefficients.
  • Fluorescence Spectroscopy : Confirm emission at ~521 nm (excitation at 494 nm) in pH 7.4 buffer to assess fluorophore integrity .
  • HPLC Analysis : Use reverse-phase columns (C18) with acetonitrile/water gradients to detect impurities (<2% threshold) .

Q. What safety protocols are essential when handling this compound?

  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of particulate matter.
  • Store calcium gluconate gel onsite for emergency treatment of accidental exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in CuAAC-based protein labeling?

  • Catalyst Optimization : Test Cu(I) sources (e.g., CuSO4_4/sodium ascorbate vs. TBTA-stabilized Cu(I)) to balance reaction speed and biocompatibility .
  • Solvent Screening : Compare aqueous buffers (PBS) with organic cosolvents (e.g., DMSO ≤10%) to improve azide solubility without quenching fluorescence .
  • Kinetic Monitoring : Use time-resolved fluorescence or LC-MS to track reaction completion and minimize over-labeling .

Q. How should researchers address discrepancies in fluorescence intensity during live-cell imaging with this compound?

  • Photobleaching Mitigation : Reduce laser intensity or use antifade agents (e.g., ascorbic acid) in imaging buffers .
  • Quenching Controls : Validate pH stability (fluorescein is pH-sensitive) and test for interactions with cellular reductants (e.g., glutathione) .
  • Quantitative Normalization : Include internal standards (e.g., co-stained organelle markers) to calibrate signal intensity across experiments .

Q. What statistical methods are appropriate for analyzing this compound labeling efficiency in heterogeneous samples?

  • Flow Cytometry : Apply gating strategies to distinguish labeled vs. unlabeled populations.
  • Confocal Microscopy : Use intensity correlation analysis (e.g., Pearson’s coefficient) to quantify colocalization with target proteins .
  • Data Validation : Perform ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess technical vs. biological variability .

Q. How can cross-reactivity of this compound with non-target biomolecules be minimized?

  • Blocking Agents : Pre-treat samples with bovine serum albumin (BSA) or glycine to reduce nonspecific binding.
  • Competitive Inhibition : Co-incubate with non-fluorescent azides to saturate off-target sites .
  • Orthogonal Validation : Confirm specificity using knock-out cell lines or Western blotting with anti-fluorescein antibodies .

Data Contradiction & Reproducibility

Q. What steps should be taken when this compound yields inconsistent results across replicate experiments?

  • Batch Testing : Compare multiple synthesis batches for purity variations (e.g., via HPLC).
  • Environmental Controls : Standardize lighting conditions (to prevent photodegradation) and humidity during reactions .
  • Methodology Audits : Replicate protocols using independent lab members to identify procedural biases .

Q. How can researchers validate novel this compound-based assays for peer-reviewed publication?

  • Pilot Testing : Conduct intra- and inter-assay precision studies (CV <15%).
  • Blind Analysis : Use blinded samples to eliminate observer bias during data collection .
  • Data Transparency : Deposit raw fluorescence datasets in public repositories (e.g., Zenodo) with metadata on instrument settings .

Methodological Best Practices

Q. What criteria define rigorous experimental design for this compound in quantitative imaging studies?

  • Power Analysis : Calculate sample sizes a priori to ensure statistical validity.
  • Negative Controls : Include azide-free and alkyne-free conditions to baseline autofluorescence.
  • Reagent Stability : Pre-test this compound stock solutions for degradation (e.g., via absorbance at 494 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.